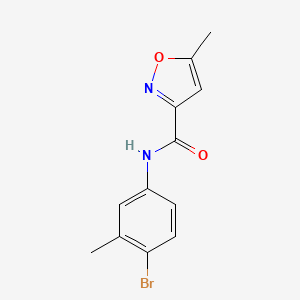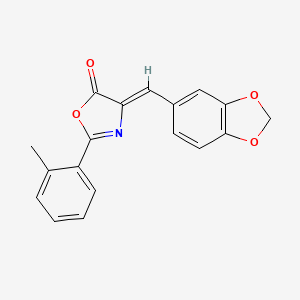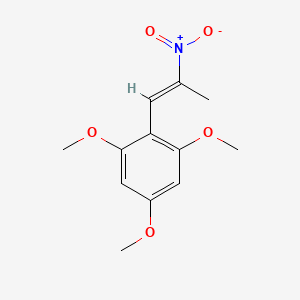![molecular formula C16H17BrN2O4S B4627392 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves reactions under specific conditions to yield desired products. For instance, the addition of carbamoylsilane to N-sulfonylimines under catalyst-free conditions in anhydrous benzene produces α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with good to excellent yields, demonstrating a method that could be adapted for the synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide (H. Liu, Q.-P. Guo, & Jianxin Chen, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide has been studied using density functional theory (DFT). Such analysis provides insights into the vibrational frequency, potential energy distribution, and reactivity nature of the molecule, helping to understand the structural behavior of the compound under study (A. FazilathBasha, F. Khan, S. Muthu, & M. Raja, 2021).
Chemical Reactions and Properties
Compounds from the sulfonamide class, including structures similar to the subject compound, have been evaluated for their antitumor properties, demonstrating the significant biological activities that such compounds can exhibit. These studies help in understanding the potential chemical reactions and properties of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide (T. Owa et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, can be deduced from studies like those conducted on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing a basis for understanding similar properties in 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide (S. Saeed, N. Rashid, M. Bhatti, & P. Jones, 2010).
Chemical Properties Analysis
Investigations into sulfonamide-derived compounds and their metal complexes have explored the chemical behavior, including reactivity and bonding nature, of these molecules. Such studies provide a window into the chemical properties of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide, highlighting its potential for forming complexes and exhibiting biological activity (Z. Chohan & H. Shad, 2011).
Scientific Research Applications
Enzyme Inhibition and Pharmacological Effects
Compounds carrying the benzamide moiety, similar to 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide, have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA). These compounds exhibit significant inhibitory potential at nanomolar levels, highlighting their potential as lead compounds in therapeutic applications (Tuğrak et al., 2020).
Anticancer Evaluation
Another application is the evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, synthesized from similar sulfonamide compounds. These derivatives have shown potent cytotoxic activity against several human cancer cell lines, indicating their potential as anticancer agents. The cytotoxic mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by upregulation of caspase proteins (Ravichandiran et al., 2019).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds using 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide as a building block or a related structure have been extensively studied. This includes the development of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes, demonstrating improved water flux and dye treatment capabilities (Liu et al., 2012). Furthermore, the compound's derivatives have been explored for their antimicrobial activities, providing insights into the design of new drugs with enhanced efficacy against resistant strains of bacteria and fungi.
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-11-10-18-16(20)14-4-2-3-5-15(14)19-24(21,22)13-8-6-12(17)7-9-13/h2-9,19H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKLDUUBOJXPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)


![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)